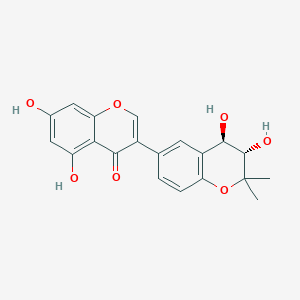

Dihydroisoderrondiol

Description

Properties

Molecular Formula |

C20H18O7 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

3-[(3S,4R)-3,4-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C20H18O7/c1-20(2)19(25)18(24)11-5-9(3-4-14(11)27-20)12-8-26-15-7-10(21)6-13(22)16(15)17(12)23/h3-8,18-19,21-22,24-25H,1-2H3/t18-,19+/m1/s1 |

InChI Key |

DRLOYLLHCWGYLF-MOPGFXCFSA-N |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)O)C |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)O)C |

Synonyms |

5,7,3'',4''-tetrahydroxy-2'',2''-dimethyl-3'',4''-dihydropyrano(5'',6''-3'',4'')isoflavone dihydroisoderrondiol |

Origin of Product |

United States |

Preparation Methods

Plant Material Preparation

Fresh aerial parts of Genista corsica are harvested, dried, and ground into a fine powder. The material is defatted using hexane or petroleum ether to remove lipophilic compounds, followed by exhaustive extraction with methanol or ethanol under reflux conditions.

Chromatographic Purification

The crude extract undergoes fractionation via vacuum liquid chromatography (VLC) using silica gel as the stationary phase. Elution with a gradient of dichloromethane-methanol (9:1 to 7:3) separates polar constituents. Fractions containing this compound are identified via thin-layer chromatography (TLC) and pooled for further purification. Final isolation is achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water (65:35) mobile phase.

Table 1: Key Isolation Parameters

| Parameter | Specification |

|---|---|

| Extraction solvent | Methanol (95%) |

| Defatting solvent | Hexane |

| VLC stationary phase | Silica gel (200–300 mesh) |

| HPLC column | C18 reversed-phase (250 × 4.6 mm, 5 µm) |

| Mobile phase | Acetonitrile-water (65:35) |

| Yield | 0.0028% (w/w) |

Synthetic Approaches

While natural extraction remains the primary source, synthetic routes are under exploration to address supply limitations. No total synthesis of this compound has been fully reported, but analogous isoflavones provide methodological insights.

Retrosynthetic Analysis

The isoflavone scaffold suggests a convergent strategy involving:

-

Formation of the benzopyran core via cyclization of a chalcone intermediate.

-

Stereoselective introduction of hydroxyl and methoxy groups at positions 3'',4''.

-

Late-stage functionalization to install the dihydroxy-methoxy pattern.

Chalcone Precursor Synthesis

Chalcones are synthesized via Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and a substituted benzaldehyde. Catalytic amounts of sodium hydroxide in ethanol facilitate aldol addition, yielding the α,β-unsaturated ketone.

Cyclization to Isoflavone

Cyclization of the chalcone is achieved using acidic conditions (e.g., HCl in dioxane) or transition-metal catalysts (e.g., palladium(II) acetate). Stereochemical control at the 3'' and 4'' positions remains challenging, necessitating chiral auxiliaries or enzymatic resolution.

Analytical Characterization

This compound is characterized using spectroscopic and chromatographic techniques:

Spectroscopic Data

Table 2: ¹³C NMR Assignments

| Carbon Position | δ (ppm) | Multiplicity |

|---|---|---|

| C-2 | 156.2 | s |

| C-4 | 181.4 | s |

| C-3'' | 72.8 | d |

| C-4'' (OCH₃) | 56.1 | q |

Pharmacological Significance

Though pharmacological studies are preliminary, this compound’s structure suggests antioxidant and anti-inflammatory potential. Its hydroxyl groups enable radical scavenging, while the methoxy substituent may enhance membrane permeability .

Q & A

Q. How should researchers address gaps in the literature regarding this compound’s environmental persistence?

- Methodological Answer : Design microcosm studies to simulate environmental degradation under varying conditions (pH, microbial load). Use LC-HRMS to quantify degradation products. Compare results with predictive models (e.g., EPI Suite). Publish negative data to prevent publication bias .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.